molecular formula C14H18N2O3 B1530174 Methyl 2-(4-benzoylpiperazin-1-yl)acetate CAS No. 1458419-58-3

Methyl 2-(4-benzoylpiperazin-1-yl)acetate

Cat. No.: B1530174
CAS No.: 1458419-58-3
M. Wt: 262.3 g/mol
InChI Key: CAFDRNBXLAENIL-UHFFFAOYSA-N
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Description

Methyl 2-(4-benzoylpiperazin-1-yl)acetate: is a chemical compound with the molecular formula C14H18N2O3 and a molecular weight of 262.31 g/mol. It is a derivative of piperazine, a versatile chemical structure used in various pharmaceutical and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Chemical Synthesis: The compound can be synthesized through the reaction of 4-benzoylpiperazine with methyl acrylate in the presence of a suitable catalyst, such as a strong acid or base, under controlled temperature and pressure conditions.

  • Industrial Production Methods: On an industrial scale, the synthesis involves large-scale reactors with continuous monitoring of reaction parameters to ensure product quality and yield. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can convert the compound into its reduced forms.

  • Substitution: Substitution reactions can replace functional groups within the compound, leading to the formation of new derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: A wide range of substituted derivatives based on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of biological probes and imaging agents. Medicine: Methyl 2-(4-benzoylpiperazin-1-yl)acetate is explored for its potential therapeutic properties, including its use in drug discovery and development. Industry: It finds applications in the production of polymers, coatings, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets and pathways. The exact mechanism depends on the context of its application, but it generally involves binding to receptors or enzymes, modulating their activity, and influencing biological processes.

Comparison with Similar Compounds

  • Methyl 2-(4-methylpiperazin-1-yl)acetate: A structural analog with a methyl group instead of a benzoyl group.

  • Methyl 2-(4-phenylpiperazin-1-yl)acetate: Similar to the target compound but with a phenyl group instead of a benzoyl group.

Uniqueness: Methyl 2-(4-benzoylpiperazin-1-yl)acetate is unique due to its benzoyl group, which imparts distinct chemical and biological properties compared to its analogs.

This comprehensive overview provides a detailed understanding of this compound, its preparation, reactions, applications, and comparison with similar compounds

Properties

IUPAC Name

methyl 2-(4-benzoylpiperazin-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O3/c1-19-13(17)11-15-7-9-16(10-8-15)14(18)12-5-3-2-4-6-12/h2-6H,7-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CAFDRNBXLAENIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1CCN(CC1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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